1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene
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Overview
Description
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene is an aromatic compound characterized by the presence of fluorine atoms and an ethynyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and alkynes.
Reaction Conditions: The reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like tetrahydrofuran or dimethylformamide are commonly used.
Synthetic Routes: One common synthetic route involves the Sonogashira coupling reaction, where a fluorobenzene derivative is coupled with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques like chromatography and recrystallization.
Chemical Reactions Analysis
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, such as its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ethynyl group play a crucial role in its binding affinity and reactivity. For example, the fluorine atoms may enhance the compound’s ability to form hydrogen bonds with target proteins, while the ethynyl group may facilitate covalent bonding with nucleophilic sites.
Comparison with Similar Compounds
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene can be compared with other similar compounds, such as:
1,3-Difluoro-2-[2-(4-fluorophenyl)ethynyl]benzene: This compound shares a similar structure but lacks the pent-1-en-1-yl group, which may affect its reactivity and applications.
2,4-Difluoro-1-[2-(3-fluorophenyl)ethynyl]benzene: This compound has a different substitution pattern on the benzene ring, which may influence its chemical properties and biological activities.
1,4-Difluoro-2-[2-(3-fluorophenyl)ethynyl]benzene: Another similar compound with a different substitution pattern, potentially leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pent-1-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
797047-65-5 |
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Molecular Formula |
C19H15F3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-1-enylbenzene |
InChI |
InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h4-7,9-10,12-13H,2-3H2,1H3 |
InChI Key |
WXFRCVNALMFYID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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